5-benzyl-12,12-dimethyl-3-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene
Overview
Description
5-benzyl-12,12-dimethyl-3-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene is a useful research compound. Its molecular formula is C22H24N2OS2 and its molecular weight is 396.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-benzyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine is 396.13300574 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Applications in Heterocyclic Chemistry
- Pyrimidine derivatives, such as the one , are synthesized for their potential applications in various fields. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics using microwave irradiative cyclocondensation has been explored for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
- Additionally, pyrazolo[1,5-a]pyrimidine and similar fused heterocycles have been synthesized and analyzed using techniques like Density Functional Theory (DFT), indicating their utility in the field of molecular chemistry (Salem et al., 2015).
Biological Activities and Drug Design
- Pyrimidine, a core component of nucleic acids, has been reported for potential applications in AIDS chemotherapy. The synthesis of pyrimidine-based scaffolds has been explored for their pharmacological potentials, indicating their significance in drug design (Ajani et al., 2019).
- In a study, sulfonylurea derivatives of pyrazoles, which are structurally related to pyrimidines, showed antidiabetic activity, further highlighting the medical relevance of these compounds (Soliman, 1979).
- Pyrazoline and pyrimidine derivatives synthesized under microwave irradiation have demonstrated antibacterial activities, underscoring their potential in antimicrobial applications (Khan et al., 2014).
Antitumor and Antiproliferative Activities
- Certain pyrimidine derivatives have been synthesized and evaluated for antitumor activities, such as inhibition of dihydrofolate reductase, indicating their potential in cancer therapy (Grivsky et al., 1980).
- New substituted benzo[3',2':5,6]thiopyrano[4,3-d]pyrimidines with varying side groups have shown antiproliferative abilities on human tumor cell lines, suggesting their use in cancer treatment (Marini et al., 2008).
Properties
IUPAC Name |
5-benzyl-12,12-dimethyl-3-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS2/c1-14(2)13-26-20-19-16-11-22(3,4)25-12-17(16)27-21(19)24-18(23-20)10-15-8-6-5-7-9-15/h5-9H,1,10-13H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPLUPRWIWNUDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC(=NC2=C1C3=C(S2)COC(C3)(C)C)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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